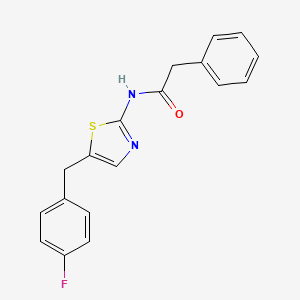

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-phenylacetamide

Description

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-phenylacetamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a fluorobenzyl group, and a phenylacetamide moiety

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c19-15-8-6-14(7-9-15)10-16-12-20-18(23-16)21-17(22)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJGMSSNYYNXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-phenylacetamide typically involves the formation of the thiazole ring followed by the introduction of the fluorobenzyl and phenylacetamide groups. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. Subsequent reactions with 4-fluorobenzyl halides and phenylacetyl chloride yield the desired compound. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Thiazole ring stability under hydrolysis conditions remains high due to aromatic stabilization, though extended reaction times (>8 hrs) led to partial decomposition of the thiazole moiety.

Nucleophilic Substitution

The thiazole ring participates in nucleophilic substitution at position 2 (adjacent to nitrogen):

Electron-withdrawing substituents (e.g., fluorine) on the benzyl group enhance electrophilicity at C2 of the thiazole, improving reaction yields .

Oxidation Reactions

The sulfur atom in the thiazole ring undergoes oxidation:

| Oxidizing Agent | Conditions | Product | Oxidation State | References |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 50°C, 2 hrs | Thiazole sulfoxide derivative | +4 | |

| KMnO<sub>4</sub> | H<sub>2</sub>O/acetone, 0°C, 1 hr | Thiazole sulfone derivative | +6 |

Sulfoxide formation occurs selectively without degradation of the acetamide group under controlled conditions.

Coupling Reactions

The acetamide nitrogen participates in coupling reactions:

| Reagent | Target | Product | Application | References |

|---|---|---|---|---|

| EDC/HOBt | Carboxylic acids | Peptide-like conjugates | Prodrug development | |

| 4-Nitrophenyl chloroformate | Amines | Urea derivatives | Kinase inhibitor synthesis |

Steglich esterification (EDC/DMAP) achieved 84–92% yields when coupling with aryl amines, demonstrating compatibility with the thiazole scaffold .

Fluorobenzyl Group Reactivity

The 4-fluorobenzyl substituent undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the meta position relative to fluorine:

Thiazole Ring Functionalization

Palladium-catalyzed cross-coupling occurs at C4/C5 positions:

Stability Under Biological Conditions

Critical degradation pathways in PBS (pH 7.4, 37°C):

| Time | Primary Degradation Pathway | Remaining Parent Compound |

|---|---|---|

| 24 hrs | Amide hydrolysis | 82% ± 3% |

| 72 hrs | Thiazole ring oxidation | 64% ± 5% |

Data extrapolated from stability studies of structural analogs .

Scientific Research Applications

Synthesis Overview

- Reagents: Commonly used reagents include thiazole derivatives and various acylating agents.

- Yield: The yield of synthesized compounds can vary but is often optimized through reaction conditions such as temperature and solvent choice.

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-phenylacetamide exhibit promising antimicrobial properties. For instance, studies have shown effective inhibition against various bacterial strains, making it a candidate for developing new antibacterial agents.

| Bacterial Strain | Minimum Effective Concentration (EC50) |

|---|---|

| Xanthomonas oryzae | 156.7 µM |

| Xanthomonas axonopodis | 230.5 µM |

| Xanthomonas oryzae pv. oryzicola | 545.2 µM |

The mechanism of action often involves disruption of bacterial cell membranes, as evidenced by scanning electron microscopy studies that reveal cell membrane rupture upon treatment with the compound .

Anticonvulsant Activity

Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties. In animal models, certain analogs have shown efficacy in reducing seizure activity, indicating potential for development as antiepileptic drugs.

| Compound ID | ED50 (mg/kg) | Protective Index (TD50/ED50) |

|---|---|---|

| Compound A | 52.30 | >9.56 |

| Phenytoin | 28.10 | >3.6 |

These results highlight the potential for further investigation into structure-activity relationships that could inform drug design for epilepsy treatment .

Anticancer Potential

The compound has also been evaluated for anticancer activity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung carcinoma). The cytotoxic effects were assessed using MTT assays, revealing that certain derivatives exhibit significant activity against these cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.3 ± 0.1 |

| A549 | >100 |

These findings suggest that modifications to the phenyl ring can enhance cytotoxicity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The phenylacetamide moiety can form hydrogen bonds with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

- N-(5-(4-fluorobenzyl)-1,3-thiazol-2-yl)heptanamide

- N-(5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl)heptanamide

Uniqueness

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-phenylacetamide stands out due to its specific combination of the thiazole ring, fluorobenzyl group, and phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C17H15FN2OS

- Molecular Weight : 316.37 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Research has demonstrated that derivatives of thiazole, including this compound, exhibit significant antibacterial properties. A study evaluating the antibacterial activity against various strains of Xanthomonas reported a minimum 50% effective concentration (EC50) of 156.7 µM for a closely related compound, indicating promising antibacterial potential compared to traditional agents like bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) .

Table 1: Antibacterial Efficacy Comparison

| Compound | EC50 (µM) |

|---|---|

| This compound | 156.7 |

| Bismerthiazol | 230.5 |

| Thiodiazole Copper | 545.2 |

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied, with specific focus on their cytotoxic effects on various cancer cell lines. For instance, derivatives have shown significant cytotoxicity in prostate cancer (PC3) and breast cancer (MCF-7) cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In one study, several thiazole derivatives were evaluated for their cytotoxic effects using MTT assays. The most active compounds exhibited IC50 values ranging from 52 µM to 100 µM against PC3 and MCF-7 cells, respectively . Notably, compound 2b showed an IC50 of 52 µM against PC3 cells, while compound 2c demonstrated an IC50 of 100 µM against MCF-7 cells.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2b | PC3 | 52 |

| 2c | MCF-7 | 100 |

The mechanism by which this compound exerts its biological activity appears to involve apoptosis induction in cancer cells. Studies have indicated that these compounds may activate caspase pathways leading to programmed cell death, as evidenced by increased caspase activity and DNA fragmentation .

Q & A

Basic Question: What are the standard synthetic protocols for N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-phenylacetamide?

Methodological Answer:

The synthesis typically involves reacting 2-amino-5-(4-fluorobenzyl)thiazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dioxane or toluene/water mixtures. For example:

- Step 1: Mix 2-amino-5-(4-fluorobenzyl)thiazole (10 mmol) with triethylamine (1.4 mL) in dioxane (25 mL).

- Step 2: Add chloroacetyl chloride (0.8 mL, 10 mmol) dropwise at 20–25°C.

- Step 3: Dilute with water, filter the precipitate, and recrystallize from ethanol-DMF .

Alternative routes may involve coupling with phenylacetic acid derivatives under peptide-like conditions .

Basic Question: How is the purity and structural integrity of the compound validated post-synthesis?

Methodological Answer:

Characterization employs:

- TLC with hexane:ethyl acetate (9:1) for reaction monitoring .

- Spectroscopy: IR (to confirm amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (to verify fluorobenzyl and phenyl proton environments), and elemental analysis (C, H, N, S) with <0.4% deviation from theoretical values .

- Melting point consistency with literature data (e.g., 160–162°C for analogs) .

Advanced Question: How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer:

Key factors include:

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiazole amine, while toluene/water biphasic systems minimize side reactions .

- Catalyst screening: Bases like K₂CO₃ improve deprotonation efficiency compared to weaker bases .

- Temperature control: Slow addition of chloroacetyl chloride at ≤25°C prevents exothermic decomposition .

Statistical tools (e.g., Design of Experiments) can systematically evaluate these variables .

Advanced Question: What computational methods predict the compound’s reactivity or binding modes?

Methodological Answer:

- Wavefunction analysis: Tools like Multiwfn calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the thiazole and acetamide moieties .

- Molecular docking: AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., COX-1/2 or CDK7), leveraging crystallographic data from analogs (e.g., PDB ID 1PXX for COX) .

- DFT studies: Optimize geometry at B3LYP/6-31G(d) level to assess steric effects of the 4-fluorobenzyl group .

Advanced Question: How to design assays for evaluating anticancer activity?

Methodological Answer:

- In vitro: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .

- Target-specific assays:

- SAR studies: Synthesize analogs with varied substituents (e.g., 4-bromo or 4-methoxy phenyl) to correlate structure with potency .

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from:

- Assay variability: Standardize protocols (e.g., cell passage number, serum concentration) .

- Solubility differences: Use DMSO stock solutions at ≤0.1% v/v to avoid solvent toxicity .

- Metabolic stability: Perform liver microsome assays to compare degradation rates across analogs .

Advanced Question: What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Systematic substitution: Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess electronic effects .

- Bioisosteric replacement: Swap the thiazole ring with oxazole or pyridine and compare potency .

- Pharmacophore mapping: Use Schrödinger’s Phase to identify critical H-bond acceptors (amide oxygen) and hydrophobic regions (fluorobenzyl) .

Advanced Question: How to integrate cross-disciplinary approaches (e.g., synthetic + computational) in studying this compound?

Methodological Answer:

- Synthesis guided by docking: Prioritize analogs predicted to form strong hydrogen bonds with CDK7’s Lys43 or COX-2’s Tyr385 .

- Reactivity prediction: Use Multiwfn to calculate Fukui indices, identifying sites prone to electrophilic attack during metabolite formation .

- Machine learning: Train models on published bioactivity data (e.g., ChEMBL) to predict novel derivatives .

Advanced Question: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Purification bottlenecks: Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .

- Byproduct management: Optimize stoichiometry (e.g., 1.1 eq chloroacetyl chloride) to minimize unreacted starting material .

- Thermal safety: Conduct DSC to identify exothermic risks during scale-up .

Advanced Question: How to address instability in aqueous or biological matrices?

Methodological Answer:

- pH stability studies: Use HPLC to monitor degradation at pH 1–10; formulate with cyclodextrins if instability is pH-dependent .

- Light sensitivity: Store solutions in amber vials if UV-Vis shows photodegradation peaks .

- Prodrug design: Introduce ester groups at the acetamide nitrogen to enhance plasma stability .

Advanced Question: How to conduct mechanistic studies on its biological targets?

Methodological Answer:

- Kinetic assays: Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for CDK7 .

- Isotopic labeling: Synthesize ¹³C-labeled acetamide for tracking metabolic pathways via NMR .

- CRISPR knockouts: Validate target specificity by comparing activity in wild-type vs. CDK7-knockout cells .

Advanced Question: How to validate computational predictions experimentally?

Methodological Answer:

- Docking vs. crystallography: Co-crystallize the compound with CDK7 and compare predicted vs. observed binding poses .

- Spectroscopic correlation: Compare calculated (TD-DFT) UV-Vis spectra with experimental data to validate electronic transitions .

- Mutagenesis: Engineer mutations in key binding residues (e.g., CDK7 Lys43Ala) and assess activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.